Adrenocorticotropic Hormone rat
Description
Structural Characteristics of Adrenocorticotropic Hormone (1-39) in Rodent Models
Amino Acid Sequence Analysis of Mouse/Rat Adrenocorticotropic Hormone (1-39)
The primary structure of adrenocorticotropic hormone (1-39) in mice and rats is defined by the sequence:
Ser-Tyr-Ser-Met-Glu-His-Phe-Arg-Trp-Gly-Lys-Pro-Val-Gly-Lys-Lys-Arg-Arg-Pro-Val-Lys-Val-Tyr-Pro-Asn-Val-Ala-Glu-Asn-Glu-Ser-Ala-Glu-Ala-Phe-Pro-Leu-Glu-Phe . This sequence is encoded by the Pomc gene, which undergoes tissue-specific processing to yield functional peptides. The N-terminal region (residues 1–24) is critical for receptor binding and biological activity, while the C-terminal region (residues 25–39) exhibits greater variability across species.
A comparative analysis reveals that murine adrenocorticotropic hormone (1-39) shares 100% sequence identity between mice and rats, underscoring its evolutionary stability in rodents. Key residues, such as Trp⁹ and Arg⁸, are essential for melanocortin receptor 2 activation, as demonstrated by binding assays and structural studies.
| Position | 1–10 | 11–20 | 21–30 | 31–39 |
|---|---|---|---|---|
| Sequence | Ser-Tyr-Ser-Met-Glu-His-Phe-Arg-Trp-Gly | Lys-Pro-Val-Gly-Lys-Lys-Arg-Arg-Pro | Val-Lys-Val-Tyr-Pro-Asn-Val-Ala-Glu | Asn-Glu-Ser-Ala-Glu-Ala-Phe-Pro-Leu-Glu-Phe |
Comparative Structural Homology with Human Adrenocorticotropic Hormone (1-39)
The human adrenocorticotropic hormone (1-39) shares 86% sequence identity with the murine variant. Divergences occur primarily in the C-terminal region (residues 25–39), where human adrenocorticotropic hormone contains the sequence Asp-Gly-Ala-Glu-Asp-Glu-Ser-Ala-Glu-Ala-Phe-Pro-Leu-Glu-Phe, compared to the murine Asn-Val-Ala-Glu-Asn-Glu-Ser-Ala-Glu-Ala-Phe-Pro-Leu-Glu-Phe. Despite these differences, the N-terminal bioactive core (residues 1–24) is fully conserved, explaining its cross-species functional compatibility.
Structural homology modeling highlights conserved domains:
- N-terminal (1–18) : 100% identity, critical for receptor activation.
- Mid-region (19–27) : 89% identity, involved in stabilizing receptor interactions.
- C-terminal (28–39) : 73% identity, with variability linked to species-specific metabolic clearance rates.
These observations align with gene sequencing studies showing that the POMC coding region lacks introns in rodents and humans, facilitating high-fidelity translation.
Post-Translational Modifications and Isoform Diversity
Adrenocorticotropic hormone (1-39) undergoes several post-translational modifications that modulate its activity:
Proteolytic Cleavage
The hormone is liberated from pro-opiomelanocortin via prohormone convertases 1/3 (PC1/3) in the anterior pituitary. In rodents, PC1/3 cleaves pro-opiomelanocortin at paired basic residues (Lys⁴⁸-Arg⁴⁹ and Lys⁷⁵-Arg⁷⁶), releasing adrenocorticotropic hormone (1-39) and β-lipotropin.
Acetylation
N-terminal acetylation at Ser¹ enhances receptor binding affinity and prolongs plasma half-life. In mice, this modification is catalyzed by pituitary-specific acetyltransferases and observed in 40–60% of circulating adrenocorticotropic hormone.
Glycosylation
O-linked glycosylation at Thr³⁰ and Ser³³ generates isoforms with reduced bioactivity. Glycosylated adrenocorticotropic hormone constitutes approximately 15% of total hormone in rat pituitary extracts, likely serving as a regulatory pool.
| Modification Type | Site | Functional Impact | Prevalence in Rodents |
|---|---|---|---|
| Acetylation | Ser¹ | Enhanced receptor binding | 40–60% |
| Glycosylation | Thr³⁰, Ser³³ | Reduced bioactivity | 15% |
| Phosphorylation | Ser³¹ | Modulates intracellular trafficking | <5% |
These modifications contribute to functional diversity, enabling fine-tuned regulation of glucocorticoid synthesis under varying physiological conditions.
Properties
CAS No. |
77465-10-2 |
|---|---|
Molecular Formula |
C4H11ClN2O3 |
Molecular Weight |
170.59 g/mol |
IUPAC Name |
methyl 2-amino-3-aminooxypropanoate;hydrochloride |
InChI |
InChI=1S/C4H10N2O3.ClH/c1-8-4(7)3(5)2-9-6;/h3H,2,5-6H2,1H3;1H |
InChI Key |
GDVXEEKLHYSUSO-UHFFFAOYSA-N |
sequence |
One Letter Code: SYSMEHFRWGKPVGKKRRPVKVYPNVAENESAEAFPLEF |
Synonyms |
ACTH (1-39) (mouse, rat) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Adrenocorticotropic hormone (1-39) can be synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process typically employs Fmoc (9-fluorenylmethyloxycarbonyl) chemistry for amino acid protection and activation. The peptide is then cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods: In industrial settings, the production of adrenocorticotropic hormone (1-39) involves large-scale SPPS with automated peptide synthesizers. The process is optimized for high yield and purity, often exceeding 95%. The final product undergoes rigorous purification using high-performance liquid chromatography (HPLC) and characterization by mass spectrometry and amino acid analysis .
Chemical Reactions Analysis
Types of Reactions: Adrenocorticotropic hormone (1-39) primarily undergoes peptide bond formation and cleavage reactions. It can also participate in oxidation and reduction reactions, particularly involving methionine and cysteine residues.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or performic acid can oxidize methionine residues to methionine sulfoxide.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) can reduce disulfide bonds between cysteine residues.
Substitution: Amino acid substitution can be achieved through site-directed mutagenesis during peptide synthesis.
Major Products: The major products formed from these reactions include oxidized or reduced forms of the peptide, as well as modified peptides with substituted amino acids .
Scientific Research Applications
Adrenocorticotropic hormone (1-39) has a wide range of scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis, folding, and stability.
Biology: Investigated for its role in the hypothalamic-pituitary-adrenal axis and its effects on stress response and metabolism.
Medicine: Explored for its therapeutic potential in treating adrenal insufficiency and other endocrine disorders.
Industry: Utilized in the development of diagnostic assays and as a standard in peptide analysis
Mechanism of Action
Adrenocorticotropic hormone (1-39) exerts its effects by binding to melanocortin receptor 2 on the surface of adrenal cortex cells. This binding activates adenylate cyclase, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. The elevated cAMP activates protein kinase A, which in turn stimulates the production and release of glucocorticoids. These glucocorticoids regulate various physiological processes, including metabolism, immune response, and stress adaptation .
Comparison with Similar Compounds
Structural Features :
- Sequence: The N-terminal 1-24 residues (e.g., HFRW motif) are conserved across species and essential for binding the melanocortin 2 receptor (MC2R), while the C-terminal region (25-39) enhances stability and receptor specificity .
- Molecular Weight: 4,582.23 Da (non-glycosylated) and ~6,700 Da (glycosylated) .
- Biosynthesis : Derived from a 30K precursor (pro-ACTH/endorphin), processed into intermediates like 22K and 16K fragments before maturation into ACTH (1-39) .
Functions :
- Stimulates adrenal cortisol production.
- Modulates immune responses (e.g., suppresses CD4+ T-cell proliferation in multiple sclerosis) .
- Used therapeutically in conditions like systemic lupus erythematosus (SLE) and nephrotic syndrome .
Comparison with Similar Compounds
ACTH Fragments (e.g., ACTH 1-24)
Key Insight : The C-terminal region (25-39) in ACTH (1-39) enhances receptor interaction and metabolic stability compared to ACTH (1-24) .
Melanocortin Peptides (α-MSH, β-MSH, γ-MSH)
Key Insight : While ACTH (1-39) and α-MSH share a common precursor, their receptor targets and physiological roles diverge significantly .
Pro-ACTH/Endorphin (30K Precursor)
Key Insight : The 30K precursor is critical for generating multiple hormones, but ACTH (1-39) is the primary bioactive form in adrenal steroidogenesis .
Cross-Species Variants (Human vs. Rodent ACTH)
Key Insight : Species-specific residues in the C-terminal region limit cross-species therapeutic applicability .
Big-ACTH and Other High-Molecular-Weight Forms
Key Insight : Big-ACTH is less bioactive and often linked to tumors, whereas ACTH (1-39) is the principal circulating bioactive form .
Biological Activity
Adrenocorticotropic hormone (ACTH) is a peptide hormone produced by the anterior pituitary gland, primarily responsible for stimulating the adrenal cortex to release glucocorticoids, particularly cortisol. The specific form known as ACTH (1-39) has garnered attention for its biological activity, particularly in neuroprotection and steroidogenesis. This article reviews the biological activity of ACTH (1-39) based on diverse research findings, including its mechanisms of action, protective effects on neurons, and implications in various physiological contexts.
Structure and Function
ACTH (1-39) consists of 39 amino acids and is derived from pro-opiomelanocortin (POMC). The sequence for the rat version of this hormone is highly conserved, sharing approximately 95% identity with the human peptide . The primary functions of ACTH include:
- Stimulating Cortisol Release : ACTH binds to melanocortin 2 receptors (MC2R) on adrenal cells, leading to increased production of cortisol.
- Neuroprotective Effects : Recent studies indicate that ACTH (1-39) may exert direct neuroprotective effects, independent of its role in cortisol production.
Neuroprotective Effects
Research has demonstrated that ACTH (1-39) protects neurons against various apoptotic and excitotoxic insults. A study involving cultured rat neurons showed that treatment with ACTH (1-39) significantly reduced cell death caused by agents such as staurosporine, glutamate, and reactive oxygen species . The protective mechanisms are thought to involve:
- Inhibition of Apoptosis : ACTH (1-39) appears to inhibit apoptotic pathways activated by excitotoxicity.
- Reduction of Inflammation : By modulating inflammatory responses within the central nervous system (CNS), ACTH may protect neuronal integrity during inflammatory conditions.
Steroidogenic Activity
The steroidogenic activity of ACTH is well-characterized; it stimulates the synthesis and release of glucocorticoids from the adrenal cortex. Studies have shown that both POMC and proACTH can influence cortisol synthesis, particularly in fetal adrenal cells . Notably, while ACTH directly stimulates cortisol production, its precursors may modulate this response depending on concentration.
Case Studies and Experimental Evidence
- Neuroprotection in Multiple Sclerosis : In models simulating multiple sclerosis, ACTH (1-39) demonstrated protective effects on oligodendrocytes and neurons against inflammatory damage . This suggests potential therapeutic applications for neurodegenerative diseases.
- Corticosterone Response in Neonatal Rats : A study indicated that neonatal rats exhibit an ACTH-independent increase in corticosterone in response to hypoxia at postnatal day 2, which becomes dependent on ACTH by postnatal day 8. This shift highlights the developmental changes in adrenal responsiveness to ACTH .
- Molecular Weight Variants : Research has identified multiple molecular weight forms of ACTH in mouse pituitary tissue, with significant bioactivity associated with these variants. The major form corresponds closely to the structure of ACTH (1-39), underscoring its relevance in physiological assays .
Summary Table of Biological Activities
| Activity | Description |
|---|---|
| Neuroprotection | Protects neurons from excitotoxicity and apoptosis; effective against staurosporine and glutamate. |
| Corticosteroid Release | Stimulates adrenal cortex to produce glucocorticoids; crucial for stress response mechanisms. |
| Inflammation Modulation | Reduces inflammatory responses in CNS; potential therapeutic role in neuroinflammatory diseases. |
| Developmental Changes | Alters response to stressors during development; shifts from ACTH-independent to dependent mechanisms. |
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
